Gluconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS

316 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

Canonical SMILES

Isomeric SMILES

- Metal recovery: Research explores using gluconic acid for recovering valuable metals like lithium and cobalt from waste materials, promoting resource sustainability [].

- Bioremediation: Studies investigate its potential to remove heavy metals from contaminated soil and water, aiding in environmental cleanup efforts [].

Potential Applications in Medicine and Healthcare

Research is investigating the potential of gluconic acid and its derivatives for various medical applications:

- Mineral supplements: Gluconate salts of calcium, iron, magnesium, and zinc are being explored as potential supplements to treat deficiencies in these essential minerals [].

- Biomarkers for health and longevity: Recent studies suggest that circulating gluconic acid levels may be a potential biomarker for healthspan, longevity, and even mortality risk prediction [].

Other Research Applications

Gluconic acid's diverse properties lead to various ongoing research areas:

- Food science: Research explores its use as a natural food acidulant, flavoring agent, and leavening agent in the food industry [].

- Industrial cleaning: Studies investigate its effectiveness as a mild and eco-friendly cleaning agent for various surfaces and applications [].

- Textile and leather processing: Research explores gluconic acid's potential as a pre-treatment agent for improving dye uptake and other textile and leather processing applications [].

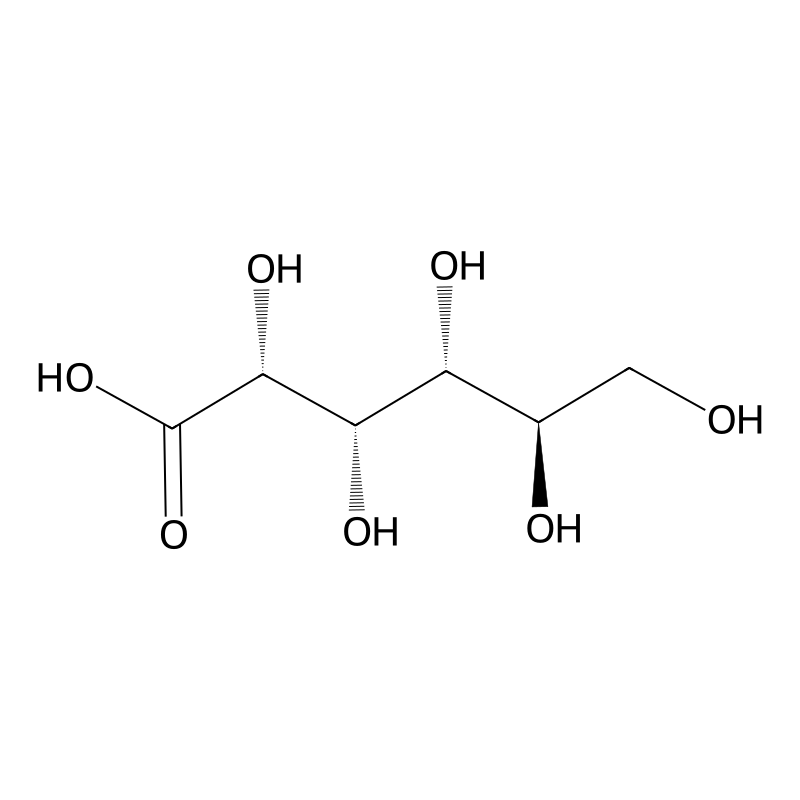

Gluconic acid is an organic compound with the molecular formula C₆H₁₂O₇. It is a white solid that forms the gluconate anion in neutral aqueous solutions. The compound arises from the oxidation of glucose, making it naturally prevalent in various fruits, honey, and wine. Structurally, gluconic acid consists of a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group, classifying it as one of the stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid .

Gluconic acid is significant in both biological and industrial contexts due to its ability to chelate metal ions and its role as a mild organic acid. Its salts, known as gluconates, are widely used in various applications ranging from food additives to pharmaceuticals .

The primary reaction involving gluconic acid is its formation from glucose through enzymatic oxidation. This process is catalyzed by glucose oxidase, which converts glucose into glucono-δ-lactone and hydrogen peroxide:

- Oxidation Reaction:

- Hydrolysis of Lactone:

In addition to enzymatic pathways, gluconic acid can also be synthesized through chemical oxidation methods such as hypobromite oxidation and alkaline hydrolysis .

Gluconic acid exhibits several biological activities. It acts as a chelating agent for various metal ions (e.g., calcium, magnesium), which can help regulate electrolyte balance in biological systems. This property is particularly useful in medical applications where gluconates are employed to treat electrolyte imbalances .

Moreover, gluconic acid has been studied for its potential antioxidant properties and its role in promoting the bioavailability of essential minerals

Gluconic acid has a diverse range of applications:

Research has indicated that gluconic acid can enhance the solubility and bioavailability of minerals when used in conjunction with other compounds. Studies have shown its effectiveness in promoting reactions such as Knoevenagel condensation and Michael addition when used as a solvent or catalytic medium .

Additionally, its interactions with metals allow it to function effectively in formulations designed for cleaning or agricultural applications where metal solubility is crucial.

Gluconic acid shares structural similarities with several other organic acids, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lactic Acid | C₃H₆O₃ | Produced during anaerobic respiration; sour taste. |

| Citric Acid | C₆H₈O₇ | Found in citrus fruits; used as a preservative. |

| Acetic Acid | C₂H₄O₂ | Commonly known as vinegar; strong odor and flavor. |

| Malic Acid | C₄H₆O₅ | Present in apples; contributes to tartness. |

Uniqueness of Gluconic Acid:

- Gluconic acid's ability to form stable complexes with metal ions distinguishes it from other organic acids.

- Its role as a mild organic acid makes it suitable for applications where stronger acids may cause adverse effects.

Physical Description

NKRA; Liquid

Colourless to light yellow, clear syrupy liquid

White solid; [Hawley]

Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline]

Solid

WHITE CRYSTALLINE POWDER.

Color/Form

WHITE POWDER

NEEDLES FROM ETHANOL & ETHER

CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.24 @ 25 °C/4 °C

1.23 g/cm³

LogP

Melting Point

113 - 118 °C

UNII

Related CAS

10101-21-0 (strontium[2:1] salt)

10361-31-6 (unspecified ammonium salt)

13005-35-1 (unspecified copper salt)

14906-97-9 (unspecified hydrochloride salt)

22830-45-1 (unspecified iron(+2) salt dihydrate)

299-27-4 (mono-potassium salt)

35087-77-5 (unspecified potassium salt)

35984-19-1 (unspecified tin(+2) salt)

3632-91-5 (magnesium[2:1] salt)

527-07-1 (mono-hydrochloride salt)

60007-93-4 (aluminum[3:1] salt)

60816-70-8 (mono-lithium salt)

6485-39-8 (manganese[2:1] salt)

82139-35-3 (unspecified zinc salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 227 of 780 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 553 of 780 companies with hazard statement code(s):;

H315 (85.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

Pictograms

Irritant

Other CAS

526-95-4

10361-31-6

Absorption Distribution and Excretion

Wikipedia

Nickelocene

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Cosmetics -> Buffering; Humectant; Solvent

Methods of Manufacturing

MAY BE PREPARED FROM GLUCOSE BY ELECTROLYTIC OXIDN IN ALKALINE MEDIUM; BY CHEM OXIDN WITH HYPOBROMITES

BY HYDROLYSIS OF ALPHA-D-GLUCOSE WITH BROMINE PLUS H2SO4; BY GAMMA-IRRADIATION OF D-GLUCOSE;

AT PRESENT PRODUCED IN COMMERCIAL QUANTITIES BY FERMENTATIVE OXIDN OF ALDEHYDE GROUP IN GLUCOSE FROM CORN USING ASPERGILLUS NIGER, ASPERGILLUS FUMARICUS, ACETOBACTER ACETI, PENICILLIUM CHRYSOGENUM, & OTHER PENICILLIA.

CANNIZZARO REACTION ON GLUCOSE UNDER ALKALINE CONDITIONS FORMS SORBITOL AND GLUCONIC ACID

For more Methods of Manufacturing (Complete) data for GLUCONIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Construction

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

D-Gluconic acid: ACTIVE

IT IS CHIEF ACID IN HONEY.